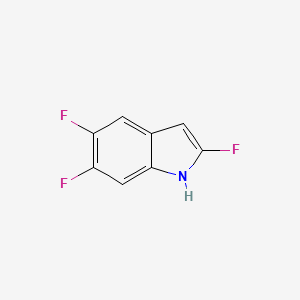

2,5,6-Trifluoro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4F3N |

|---|---|

Molecular Weight |

171.12 g/mol |

IUPAC Name |

2,5,6-trifluoro-1H-indole |

InChI |

InChI=1S/C8H4F3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H |

InChI Key |

WLXCTQZFOHIOHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1F)F)F |

Origin of Product |

United States |

Mechanistic Insights into the Formation of Fluorinated Indole Systems

Proposed Reaction Mechanisms (e.g., Free Radical Pathways, Cyclization Mechanisms)

The formation of fluorinated indole (B1671886) systems can proceed through several proposed mechanistic pathways, including electrophilic substitution, radical cyclization, and metal-catalyzed cycloisomerization reactions.

One common approach involves the direct fluorination of an indole ring using an electrophilic fluorine source, such as Selectfluor. In the case of difluorohydroxylation of indoles, the proposed mechanism begins with the electrophilic attack of Selectfluor on the electron-rich C3 position of the indole ring. This generates a cation intermediate, which is then attacked by a nucleophile like water. A second fluorination step at the same carbon results in the formation of 3,3-difluoroindolin-2-ols. acs.org C3-monofluorinated indoles are thought to be intermediates in this type of transformation. nih.gov

Visible-light-induced intramolecular radical cyclization represents another significant pathway. researchgate.netmdpi.com This mechanism is proposed for the synthesis of 2-trifluoromethyl indoles. The reaction is initiated by the formation of an α-amino benzyl (B1604629) radical, which then undergoes cyclization to form the indole ring system. researchgate.net The process can be inhibited by radical scavengers like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO), supporting the involvement of a free radical pathway. mdpi.com

Metal-catalyzed cyclization reactions are also prevalent. For instance, the rhodium(II)-catalyzed transannulation of 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazoles involves a 4π cyclization of the triazole to form a fused pyrrole (B145914), which is then oxidized to the corresponding N-(per)fluoroalkyl indole. rsc.org Gold-catalyzed aminofluorination of 2-alkynylanilines can proceed through a tandem cycloisomerization/fluorination cascade to yield fluorinated indoles. nih.gov Similarly, an intramolecular Prins/Friedel–Crafts cyclization can be initiated by a Lewis acid, which activates an aldehyde to form an oxocarbenium ion, leading to the formation of polycyclic indole-related structures. beilstein-journals.org

In some cases, the mechanism involves the rearrangement of intermediates. The Leimgruber-Batcho indole synthesis, a widely used industrial method, involves the conversion of a 2-nitrotoluene (B74249) derivative into an enamine, followed by a reductive cyclization to yield the indole. diva-portal.org Another example is the Fischer indole synthesis, which proceeds through an acid-catalyzed ring-closure of a phenylhydrazone intermediate. diva-portal.org

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

Catalysts and additives play a pivotal role in directing the outcome of fluorinated indole syntheses, influencing reaction rates, yields, and, most importantly, regioselectivity. The choice of catalyst, whether a transition metal, a Lewis acid, or an organocatalyst, can determine which mechanistic pathway is favored.

Transition Metal Catalysis: Transition metals like gold, palladium, copper, and rhodium are extensively used. Gold catalysts, such as bis(trifluoromethanesulfonyl)imidategold(I), are effective in tandem cycloisomerization/fluorination reactions of 2-alkynylanilines. nih.gov Palladium catalysts are employed in cross-coupling reactions to introduce substituents onto the indole core and in enantioselective spirocyclizations. mdpi.combohrium.com Copper-catalyzed reactions, often ligand-and additive-free, can achieve highly selective C2-H trifluoromethylation of indoles, particularly when a removable directing group like N-Boc is used. nih.gov Rhodium(II) catalysts are key in transannulation reactions for synthesizing N-fluoroalkylated indoles. rsc.org

Base and Acid Catalysis: Bases are frequently used as additives to facilitate reactions. In the synthesis of trifluoromethyl(indolyl)phenylmethanols, a combination of potassium carbonate (K2CO3) and tetrabutylphosphonium (B1682233) bromide (n-Bu4PBr) in water serves as an efficient catalytic system. nih.gov The base is crucial for deprotonation steps, while the phase-transfer catalyst facilitates the reaction in an aqueous medium. The choice of exogenous base can significantly alter the reaction outcome. For instance, in the reaction of indoles with XtalFluor-E, Hünig's base (EtNiPr2) was found to be optimal for producing di-indole sulfides, whereas a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) led to different sulfur-containing products. ed.ac.uk Lewis acids, like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) or boron trifluoride etherate (BF3·Et2O), are used to promote Friedel-Crafts type reactions and Prins cyclizations by activating electrophiles. beilstein-journals.orgnih.gov

Additives for Pathway Control: Additives can also serve as directing groups to control regioselectivity. A removable tert-butyloxycarbonyl (Boc) group on the indole nitrogen directs the copper-catalyzed trifluoromethylation specifically to the C2 position. nih.gov In some cases, additives like TEMPO are used in dehydrogenation reactions to facilitate the oxidation of indolines to indoles. organic-chemistry.org

The table below summarizes the effect of different catalysts and additives on the synthesis of fluorinated indoles.

| Catalyst/Additive System | Reaction Type | Role of Catalyst/Additive | Product Type |

| K2CO3 / n-Bu4PBr | C-C bond formation | Base and phase-transfer catalyst | Trifluoromethyl(indolyl)phenylmethanols nih.gov |

| Gold(I) complex | Cycloisomerization/Fluorination | Catalyzes cyclization and subsequent fluorination | 3,3-difluoro-3H-indoles and 3-fluoroindoles nih.gov |

| Copper | C-H Trifluoromethylation | Catalyzes C-H activation | 2-Trifluoromethylated indoles nih.gov |

| N-Boc group | C-H Trifluoromethylation | Removable directing group for C2 selectivity | 2-Trifluoromethylated indoles nih.gov |

| Hünig's base (EtNiPr2) | C-H Sulfenylation | Optimal base for product formation | Di-indole sulfides ed.ac.uk |

| Trimethylsilyl trifluoromethanesulfonate | Friedel-Crafts Addition | Lewis acid to promote addition | C3-substituted indoles researchgate.net |

Solvent Effects and Reaction Conditions on Pathway Control

The choice of solvent and the manipulation of reaction conditions such as temperature are critical factors that can dictate the favored mechanistic pathway, thereby controlling the selectivity and efficiency of fluorinated indole synthesis.

Solvent Dependence: The polarity and coordinating ability of the solvent can dramatically influence reaction outcomes. Gold-catalyzed aminofluorination of 2-alkynylanilines is highly solvent-dependent; different products are formed when the reaction is conducted in ethanol (B145695) versus a mixture of acetonitrile (B52724) and DMSO. nih.gov In the synthesis of α,β-disubstituted tryptamines, hexafluoroisopropanol (HFIP) is a crucial solvent. Its high ionizing power and low nucleophilicity facilitate the formation of aziridinium (B1262131) salt intermediates and promote the subsequent Friedel-Crafts reaction, while suppressing undesired side reactions with the solvent itself. nih.gov The use of water as a green solvent has been shown to be effective for the Michael addition of indoles to β-fluoro-β-nitrostyrenes in a catalyst-free system, leading to high yields. researchgate.net

Influence of Temperature: Temperature is another key parameter for controlling reactivity and selectivity. In the synthesis of di-indole sulfides using XtalFluor-E, heating the reaction led to decreased yields due to indole oligomerization, while lowering the temperature to -78°C halted the reaction completely. ed.ac.uk For the formation of aziridinium salts in HFIP, a temperature of 45°C was found to be optimal, with both lower (20°C) and higher (60°C) temperatures resulting in reduced yields. nih.gov In some syntheses, simply controlling the reaction temperature allows for the selective formation of different products from the same set of starting materials. researchgate.net

The following table illustrates how varying solvents and conditions can affect the synthesis of fluorinated indole derivatives.

| Reaction Type | Solvent | Temperature | Effect on Outcome |

| Gold-catalyzed Aminofluorination | Ethanol vs. Acetonitrile/DMSO | Not specified | Formation of different fluorinated indole products nih.gov |

| Aziridinium Salt Formation | Hexafluoroisopropanol (HFIP) | 45 °C | Optimal for yield; suppresses side reactions nih.gov |

| C3-H Sulfenylation of Indoles | Acetonitrile | Room Temp vs. Heated | Heating decreases yield due to oligomerization ed.ac.uk |

| Michael Addition | Water | Not specified | Enables a green, catalyst-free reaction with high yield researchgate.net |

Investigations of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates. In the synthesis of fluorinated indoles, various techniques and experiments are employed to gain insight into these short-lived species.

One of the most direct ways to probe a mechanism is through radical trapping experiments. In the visible-light-induced synthesis of 2-trifluoromethyl indoles, the addition of a radical scavenger like TEMPO completely inhibits the formation of the product. This strongly suggests that the reaction proceeds through a free radical pathway. mdpi.com The proposed mechanism involves the formation of an α-amino benzyl radical, which subsequently undergoes cyclization to form the indole scaffold. researchgate.net

In metal-catalyzed reactions, intermediates can sometimes be observed or inferred. For instance, in gold-catalyzed reactions of 2-alkynylanilines, an aminoauration/oxidation/fluorination cascade is proposed, which implies the formation of gold-containing intermediates. nih.gov Similarly, palladium-catalyzed spirocyclizations are believed to proceed via π-allyl Pd(II) intermediates. chemrxiv.org

Computational studies, such as Density Functional Theory (DFT), are also powerful tools for investigating reaction pathways and the stability of proposed intermediates. DFT studies have been used to understand the N-H functionalization of indoles, revealing that an adduct formed by the interaction of a BCl3 catalyst with the indole nitrogen is a key stable intermediate in the N-carboxamidation reaction. scispace.com

In some cases, intermediates can be isolated and characterized. The reaction of indoles with XtalFluor-E in the presence of a hindered base led to the observation of a di-indole diethylamino-sulfonium cation, providing direct evidence for an intermediate species in the formation of di-indole sulfides. ed.ac.uk The stereochemistry of final products can also provide clues about the mechanism; for example, the confirmed trans-configuration of a product from a Prins/Friedel–Crafts cyclization supports a specific pathway involving an oxocarbenium ion intermediate. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5,6 Trifluoro 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated indoles, multinuclear NMR experiments, including 1H, 13C, and 19F NMR, offer a comprehensive view of the molecular structure.

Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,5,6-Trifluoro-1H-indole derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are influenced by the electron-withdrawing effects of the fluorine atoms.

The aromatic protons on the indole (B1671886) ring typically resonate in the downfield region (δ 6.5-8.0 ppm). The presence of fluorine atoms causes further deshielding, shifting these signals to higher ppm values. oregonstate.educhemistrysteps.com The N-H proton of the indole ring usually appears as a broad singlet at a significantly downfield position (often >8.0 ppm), with its exact chemical shift being sensitive to solvent and concentration. rsc.org

Spin-spin coupling between protons (nJHH) helps to establish the relative positions of substituents on the indole ring. Furthermore, coupling between protons and fluorine atoms (nJHF) provides definitive evidence for the location of the fluorine substituents. These through-bond couplings are typically observed over two to five bonds.

Table 1: Representative 1H NMR Data for Fluorinated Indole Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |

| 5-Fluoro-3-methyl-1H-indole rsc.org | N-H | 7.89 | s | - |

| H-2 | 7.03 | s | - | |

| H-4 | 7.23 | dd | J = 9.6, 2.4 | |

| H-6 | 6.95 | td | J = 9.0, 2.5 | |

| H-7 | 7.27 – 7.25 | m | - | |

| 6-Fluoro-3-methyl-1H-indole rsc.org | N-H | 7.88 | s | - |

| H-2 | 6.96 | s | - | |

| H-4 | 7.49 | dd | J = 8.6, 5.4 | |

| H-5 | 6.91 | td | J = 9.6, 2.2 | |

| H-7 | 7.04 | dd | J = 9.7, 2.2 | |

| Note: Data recorded in CDCl3. Chemical shifts are illustrative for fluorinated indole systems. |

13C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts of carbon atoms in the indole ring are highly sensitive to the electronic effects of substituents. The fluorine atoms in this compound exert a strong influence on the chemical shifts of the carbons to which they are attached and on adjacent carbons.

Carbons directly bonded to fluorine exhibit large, characteristic one-bond coupling constants (1JCF), which are a definitive indicator of fluorination. These signals appear as doublets in a proton-decoupled 13C NMR spectrum. Smaller two- and three-bond couplings (2JCF and 3JCF) can also be observed, providing further structural information. The chemical shifts of aromatic carbons typically fall within the 95-165 ppm range. thieme-connect.de

Table 2: Representative 13C NMR Data for Fluorinated Indole Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) | nJCF Coupling (Hz) |

| 5-Fluoro-3-methyl-1H-indole rsc.org | C-2 | 123.49 | - |

| C-3 | 111.59 | - | |

| C-3a | 128.76 | d, J=11.3 | |

| C-4 | 110.38 | d, J=26.3 | |

| C-5 | 157.76 | d, J=232.5 | |

| C-6 | 111.52 | d, J=25.0 | |

| C-7 | 103.91 | d, J=5.0 | |

| C-7a | 132.84 | - | |

| 6-Fluoro-3-methyl-1H-indole rsc.org | C-2 | 125.05 | - |

| C-3 | 111.96 | - | |

| C-3a | 121.86 | d, J=11.3 | |

| C-4 | 119.65 | d, J=3.8 | |

| C-5 | 107.83 | d, J=23.8 | |

| C-6 | 160.16 | d, J=237.5 | |

| C-7 | 97.42 | d, J=26.3 | |

| C-7a | 136.29 | d, J=12.5 | |

| Note: Data recorded in CDCl3. Chemical shifts and coupling constants are illustrative for fluorinated indole systems. |

19F NMR is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms. huji.ac.il Key advantages include a wide chemical shift range, which minimizes signal overlap, and the 100% natural abundance of the 19F isotope. azom.com The chemical shifts in 19F NMR are very sensitive to the electronic environment, making this technique ideal for characterizing fluorinated compounds. nih.gov

For a molecule like this compound, three distinct signals would be expected in the 19F NMR spectrum, one for each fluorine atom at the C-2, C-5, and C-6 positions. The precise chemical shifts would depend on the local electronic environment. Additionally, spin-spin coupling between the fluorine atoms (nJFF) and between fluorine and hydrogen atoms (nJFH) provides valuable connectivity data. azom.comthermofisher.com

Table 3: Representative 19F NMR Data for Fluorinated Indole Derivatives

| Compound | Fluorine Position | Chemical Shift (δ, ppm) |

| 5-Fluoro-3-methyl-1H-indole rsc.org | F-5 | -125.24 |

| 6-Fluoro-3-methyl-1H-indole rsc.org | F-6 | -121.75 |

| Note: Data recorded in CDCl3. Chemical shifts are illustrative for fluorinated indole systems. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and mapping the complete molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) or HETCOR (Heteronuclear Correlation): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as 13C. For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal (e.g., H-3, H-4, H-7) to the signal of the carbon it is bonded to, confirming the C-H connectivity. clockss.orgresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton. For instance, an HMBC spectrum could show a correlation between the N-H proton and carbons C-2, C-3, C-3a, and C-7a, thereby confirming the structure of the pyrrole (B145914) ring and its fusion to the benzene (B151609) ring. Correlations between aromatic protons and fluorinated carbons would further solidify the assignment of the fluorine positions.

19F-1H HETCOR: This specialized 2D NMR experiment is particularly powerful for fluorinated compounds. It directly correlates fluorine nuclei with nearby protons, providing clear evidence of nJHF couplings and helping to assign proton signals based on their proximity to fluorine atoms. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule. For an indole derivative, characteristic absorption bands are expected for specific functional groups.

The FT-IR spectrum of unsubstituted indole shows a characteristic N-H stretching vibration around 3400 cm-1. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm-1, while aromatic C=C stretching bands are observed in the 1450-1620 cm-1 region. researchgate.net

For this compound, the introduction of fluorine atoms would give rise to strong absorption bands corresponding to C-F stretching vibrations, typically found in the 1000-1350 cm-1 region. The exact position and intensity of these bands would depend on the specific electronic environment of each C-F bond.

Table 4: Typical FT-IR Absorption Bands for Indole Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) |

| N-H Stretch | Indole N-H | ~3400 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1620 |

| C-F Stretch | Ar-F | 1000 - 1350 |

| =C-H Bend (out-of-plane) | Ar-H | 700 - 900 |

| Note: Wavenumber ranges are approximate and based on typical values for indole and organofluorine compounds. researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of organic compounds. For fluorinated molecules, high-resolution techniques are particularly crucial for confirming the correct molecular formula.

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with extremely high accuracy, typically to within 5 parts per million (ppm). ufl.edu This precision allows for the determination of a compound's elemental formula by distinguishing between ions with the same nominal mass but different atomic compositions (isobaric interferences). nih.govthermofisher.com For a molecule like this compound, HRMS is used to experimentally verify its molecular formula, C₈H₄F₃N.

The theoretical monoisotopic mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated exact mass serves as a benchmark against which the experimentally measured mass is compared. The close agreement between the experimental and theoretical mass confirms the elemental composition.

For instance, the theoretical monoisotopic mass of this compound is calculated as follows:

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Total | 171.029583 |

In a typical HRMS experiment, a value extremely close to 171.029583 would be expected for the molecular ion. Research on other fluorinated indoles demonstrates this principle. For example, in the analysis of 3-chloro-2-(trifluoromethyl)-1H-indole, the calculated exact mass for the deprotonated molecule ([M-H]⁻) was 217.9990, while the experimentally found mass was 217.9995, showing excellent agreement. mdpi.com This level of accuracy provides high confidence in the assigned molecular formula, which is the first critical step in structural elucidation.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. libretexts.org For aromatic systems like indoles, UV-Visible spectroscopy provides valuable information about the electronic structure and the extent of conjugation.

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands in the 260–310 nm region, which arise from electronic transitions to the ¹Lₐ and ¹Lₑ excited states. nih.govnih.gov A third, more intense band associated with the ¹Bₐ and ¹Bₑ transitions is typically observed in the 200–230 nm region. nih.gov These transitions involve the promotion of electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π) orbitals (π→π and n→π* transitions). uzh.chyoutube.comyoutube.com

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the indole ring. Fluorine, being a highly electronegative atom, can influence the electronic transitions through inductive and resonance effects. Studies on various fluoroindole derivatives have shown that fluorine substitution can lead to either a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima. nih.gov Specifically, 4- and 7-fluoroindole-3-acetic acids exhibit blue shifts relative to the unsubstituted parent compound, while other positional isomers show red shifts. nih.govresearchgate.net

For this compound, the cumulative effect of three electron-withdrawing fluorine atoms on the indole chromophore is expected to significantly modulate its absorption spectrum compared to unsubstituted indole. The precise absorption maxima (λmax) would be determined by the interplay of these electronic effects.

| Compound Class | Typical Absorption Range (nm) for ¹Lₐ/¹Lₑ Bands | Expected Electronic Transitions |

| Indole | 260 - 290 | π → π |

| Fluoro-substituted Indoles | 255 - 310 | π → π |

| This compound (Predicted) | 260 - 300 | π → π* |

The spectrum provides a characteristic fingerprint of the conjugated π-electron system, which is vital for confirming the core structure and understanding the electronic properties of the molecule.

Integration of Multiple Spectroscopic Data for Comprehensive Structural Assignment

While individual spectroscopic techniques provide specific pieces of structural information, a comprehensive and unambiguous structural elucidation of a novel compound like this compound requires the integration of data from multiple analytical methods. researchgate.net Each technique offers complementary information, and together they form a cohesive picture of the molecular structure.

The process of structural assignment typically follows a systematic approach:

High-Resolution Mass Spectrometry (HRMS): As the initial step, HRMS provides the exact mass of the molecular ion, which is used to determine the precise elemental formula (e.g., C₈H₄F₃N). This is the foundational piece of the puzzle.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, this would involve identifying the N-H stretching vibration, C-H aromatic stretching, C=C aromatic ring stretches, and the characteristic C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the complete structural framework.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The coupling patterns between adjacent protons help to establish the substitution pattern on the aromatic rings.

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

¹⁹F NMR: Is essential for fluorinated compounds, revealing the number and environment of the fluorine atoms. cas.cn The coupling between ¹⁹F, ¹H, and ¹³C nuclei provides crucial connectivity information.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish direct correlations between atoms, allowing for the definitive assembly of the molecular fragments into the final structure.

UV-Visible (UV-Vis) Spectroscopy: This technique confirms the presence of the indole chromophore and provides insight into its electronic properties, corroborating the structural information obtained from NMR.

The experimental data from these techniques are often compared with computational data derived from methods like Density Functional Theory (DFT). researchgate.net Theoretical calculations can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions), and a strong correlation between experimental and calculated data provides a high degree of confidence in the proposed structure. This integrated approach ensures a robust and reliable structural assignment for complex fluorinated indole derivatives.

Advanced Research Applications and Functionalization Strategies of Fluorinated Indole Scaffolds

Development of Fluoroindole-Containing Molecular Probes

The presence of multiple fluorine atoms on the indole (B1671886) scaffold makes it an exceptional candidate for the development of sensitive molecular probes, particularly for applications in nuclear magnetic resonance (NMR) spectroscopy.

¹⁹F NMR spectroscopy has emerged as a powerful technique for investigating molecular structure, conformation, and interactions, especially within complex biological or chemical mixtures. nih.govrsc.org The ¹⁹F nucleus offers several distinct advantages: it has a high gyromagnetic ratio, 100% natural abundance, and a lack of background signal in biological systems, resulting in high sensitivity. nih.gov Furthermore, the chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic microenvironment, spanning a range of over 300 ppm. nih.govthermofisher.com

The 2,5,6-Trifluoro-1H-indole scaffold is particularly well-suited for use as a ¹⁹F NMR probe. The three fluorine atoms at distinct positions on the benzene (B151609) ring would theoretically produce separate, well-resolved signals in the ¹⁹F NMR spectrum. Any change in the indole's local environment, such as binding to a protein, intercalation into a membrane, or a conformational change in a larger supramolecular assembly, would induce a measurable change in the chemical shifts of these fluorine nuclei. This allows the molecule to act as a "spectroscopic spy," relaying detailed information about its surroundings without the need for separation from a complex mixture. nih.gov This approach is invaluable for studying ligand-receptor interactions, enzyme kinetics, and the structural integrity of fluorinated compounds in various environments. rsc.org

Table 1: Advantages of this compound as a ¹⁹F NMR Probe

| Feature | Advantage | Scientific Implication |

|---|---|---|

| High Sensitivity | The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio. nih.gov | Allows for detection at low concentrations, suitable for biological systems. |

| Large Chemical Shift Range | Fluorine chemical shifts are highly sensitive to the local electronic environment. nih.govthermofisher.com | Subtle changes in conformation or binding can be detected as distinct signal shifts. |

| Multiple Reporter Nuclei | Three fluorine atoms provide multiple, distinct signals for observation. | Offers more data points to characterize molecular interactions and environmental changes. |

| No Background Signal | Biological systems are naturally devoid of fluorine. nih.gov | Provides clean spectra where only the fluorinated probe is observed. |

| Structural Insight | ¹⁹F-¹⁹F and ¹H-¹⁹F coupling provides rich information on molecular structure. thermofisher.com | Enables detailed conformational analysis of the probe and its interactions. |

Strategies for Further Functionalization of the Trifluoroindole Core

The utility of this compound is greatly expanded by the ability to selectively modify its core structure. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the indole ring, enabling unique functionalization pathways.

The functionalization of the indole nucleus can be directed to several positions, with the N-H, C2, C3, and C7 positions being common targets. The trifluorinated benzene ring alters the electron density of the heterocyclic system, which can be exploited for regioselective reactions. For instance, metal- and base-free methodologies have been developed for the direct diversification of N-heterocycles, which could be applied to the trifluoroindole core. rsc.org

Strategies for derivatization include:

N-Alkylation/Arylation: The nitrogen atom can be readily functionalized using various alkyl or aryl halides.

C3-Functionalization: As with many indoles, the C3 position is susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups.

C2-Lithiation: Directed ortho-metalation followed by quenching with an electrophile can introduce substituents at the C2 position.

Cross-Coupling Reactions: If a halogen is introduced onto the indole core (e.g., at C3, C4, or C7), palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

The electronic impact of the fluorine atoms is critical; their strong inductive effect makes the N-H proton more acidic and can influence the regiochemical outcome of electrophilic aromatic substitution on the pyrrole (B145914) ring.

Table 2: Potential Sites for Regioselective Functionalization of this compound

| Position | Type of Reaction | Potential Functional Groups Introduced |

|---|---|---|

| N1 | Alkylation, Arylation, Acylation | Alkyl, Aryl, Acyl, Sulfonyl |

| C2 | Lithiation-electrophile quench, Metalation | Halogens, Alkyl, Silyl, Carbonyl groups |

| C3 | Electrophilic Substitution, Mannich, Vilsmeier-Haack | Formyl, Acyl, Alkyl, Halogen |

| C4/C7 | Metalation, Cross-Coupling (from pre-functionalized indole) | Aryl, Alkyl, Amino, Cyano |

The this compound scaffold is an excellent building block for the synthesis of more complex, polycyclic indole structures. Such structures are prevalent in natural products and pharmaceuticals. researchgate.netsioc-journal.cn Modern synthetic methods enable the construction of these elaborate molecules under mild conditions.

Visible light-catalyzed radical tandem cyclization reactions, for example, have been developed to synthesize highly functionalized polycyclic indoles. sioc-journal.cn These methods often involve the reaction of an indole derivative bearing an alkenyl tether, which undergoes cyclization to form new fused ring systems. By using this compound as the starting material, novel fluorinated polycyclic systems can be accessed. Other powerful methods include metal-catalyzed cycloaddition and annulation reactions that build new rings onto the indole framework. nih.govacs.org For instance, a [4+2] cycloaddition can be employed to construct a six-membered ring fused to the indole core, leading to tetracyclic fused indoline (B122111) scaffolds. acs.org The incorporation of the trifluoroindole moiety into these complex structures is of significant interest for creating new pharmaceuticals with tailored properties.

Advanced Synthetic Intermediate Utility in Chemical Research

Beyond its direct applications, this compound serves as a valuable precursor for a diverse range of novel fluorine-containing molecules, leveraging the unique reactivity of both the indole nucleus and the fluorinated ring.

The introduction of fluorine atoms or fluorinated groups like trifluoromethyl (CF₃) is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov As a trifluorinated building block, this compound provides a head start in the synthesis of complex fluorinated targets.

This intermediate can be used to generate a variety of advanced molecular architectures:

Fluorinated Bi-heterocycles: By functionalizing the indole with a suitable handle, it can be coupled with other heterocyclic systems to create novel bi-heterocyclic compounds with potential applications in materials science or as bioactive agents.

Analogues of Natural Products: The indole skeleton is central to many natural products. Using this compound allows for the synthesis of fluorinated analogues of these natural products, potentially leading to compounds with improved pharmacological profiles.

Fluorinated Spiroindolenines: The indole core can undergo dearomatization reactions to form spiroindolenines, a class of compounds with interesting three-dimensional structures. bohrium.com Starting with the trifluoroindole scaffold would yield fluorinated spirocycles, which are valuable in medicinal chemistry.

The robustness of the trifluoroindole core allows it to withstand a wide range of reaction conditions, making it a versatile platform for constructing complex and functionally diverse fluorine-containing molecules. nih.gov

Building Blocks for Libraries of Chemical Compounds

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of lead compounds. The indole nucleus, a privileged scaffold in numerous biologically active molecules, when combined with fluorine substitution, presents a compelling starting point for the construction of chemical libraries aimed at drug discovery. While extensive research exists on fluorinated indoles in general, the specific utility of This compound as a foundational building block for large-scale chemical libraries is an area of growing interest. Its unique substitution pattern offers a distinct electronic and steric profile, making it a valuable scaffold for generating novel chemical entities with potentially enhanced pharmacological properties.

The trifluorinated indole core of This compound provides several inherent advantages for its use in diversity-oriented synthesis. The fluorine atoms can significantly alter the acidity of the N-H proton, influence the electron distribution within the aromatic system, and provide metabolic stability by blocking sites susceptible to oxidative metabolism. These properties are highly desirable when designing libraries of compounds for high-throughput screening, as they can lead to improved drug-like characteristics.

The development of a chemical library based on the This compound scaffold would typically involve a series of functionalization reactions at various positions of the indole ring. The reactivity of the indole nucleus allows for a range of chemical transformations, enabling the introduction of diverse substituents and the exploration of a broad chemical space.

Functionalization Strategies for Library Synthesis:

The construction of a compound library from This compound would leverage established indole chemistries, adapted for this specific fluorinated scaffold. Key functionalization points would include the N1, C3, and C4/C7 positions.

N1-Functionalization: The indole nitrogen can be readily alkylated, acylated, or arylated to introduce a wide array of substituents. This position is often crucial for modulating interactions with biological targets.

C3-Functionalization: The C3 position is highly nucleophilic and susceptible to electrophilic substitution, allowing for the introduction of various functional groups through reactions such as the Vilsmeier-Haack formylation, Mannich reaction, or Friedel-Crafts acylation.

Palladium-Catalyzed Cross-Coupling: The C4 and C7 positions, while less reactive than C3, can be functionalized through modern cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, following an initial halogenation or borylation step.

Illustrative Library Design:

A hypothetical library derived from This compound could be designed to explore structure-activity relationships (SAR) for a particular biological target. The table below illustrates a potential combinatorial matrix for such a library.

| Scaffold | R1 (N1-position) | R2 (C3-position) | Screening Platform |

| This compound | -CH₃ | -CHO | Kinase Inhibition Assays |

| This compound | -CH₂Ph | -CH₂N(CH₃)₂ | GPCR Binding Assays |

| This compound | -SO₂Ph | -C(O)CH₃ | Ion Channel Modulation |

| This compound | -H | -Aryl (via Suzuki) | Protease Activity Assays |

Table 1: Hypothetical Combinatorial Library based on this compound

Research Findings from Analogous Fluorinated Indole Libraries:

While specific data on libraries built from This compound is limited in publicly available literature, research on other fluorinated indole scaffolds has demonstrated the significant potential of this compound class. For instance, libraries of mono- and di-fluorinated indoles have yielded potent inhibitors of various enzymes and receptors. The fluorine substituents have been shown to enhance binding affinity through favorable electrostatic interactions and to improve metabolic stability, leading to compounds with better pharmacokinetic profiles.

For example, a study focusing on a library of 5-fluoroindole (B109304) derivatives revealed a significant increase in potency against a specific kinase target compared to their non-fluorinated counterparts. This enhancement was attributed to a key hydrogen bonding interaction between the fluorine atom and an amide proton in the enzyme's active site.

The strategic placement of three fluorine atoms in This compound offers a unique opportunity to explore novel regions of chemical space and to develop compounds with potentially superior therapeutic properties. As synthetic methodologies continue to advance, the use of such highly functionalized building blocks is expected to become increasingly prevalent in the design and synthesis of next-generation chemical libraries for drug discovery.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5,6-trifluoro-1H-indole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of trifluoroindoles often employs electrophilic substitution or the Fischer indole reaction. For example, iodine catalysis (10 mol% I₂ in MeCN at 40°C for 5 hours) achieves yields >95% in indole functionalization, as demonstrated in reaction optimization tables . Key variables include catalyst selection (e.g., FeCl₃ vs. I₂), temperature (rt vs. 40°C), and solvent polarity. Systematic optimization involves iterative testing of these parameters and monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for structural elucidation. For instance, ¹⁹F NMR at 565 MHz can resolve trifluoromethyl group environments, while ¹H NMR at 600 MHz in CDCl₃ identifies indole ring proton splitting patterns . High-resolution mass spectrometry (HRMS) validates molecular formulas, as shown in studies where experimental m/z matched calculated values within 2 ppm error .

Q. How does fluorine substitution at the 2,5,6-positions influence the reactivity of indole in nucleophilic or electrophilic reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effects deactivate the indole ring toward electrophilic substitution but enhance stability in radical or organometallic reactions. For example, trifluoromethyl groups in 3-(trifluoroethyl)-1H-indole derivatives increase resistance to oxidation, enabling selective functionalization at the C-3 position . Comparative reactivity studies using halogenated analogs (e.g., chloro vs. fluoro) are recommended to isolate electronic effects.

Advanced Research Questions

Q. How can mechanistic discrepancies in trifluoroindole synthesis (e.g., unexpected byproducts) be resolved?

- Methodological Answer : Contradictory data, such as low yields with FeCl₃ vs. high yields with I₂ , may arise from competing reaction pathways. Mechanistic probes include isotopic labeling (e.g., D₂O quenching to track proton transfer) or in situ monitoring via Raman spectroscopy. For unexpected diazo-oxide byproducts in Fischer indole reactions, computational studies (DFT) can identify transition-state energetics favoring alternative pathways .

Q. What computational strategies are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets effectively models fluorine’s inductive effects on HOMO-LUMO gaps. For example, trifluoromethyl groups reduce electron density at the indole nitrogen, altering binding affinities in coordination complexes . Molecular dynamics simulations further predict solvation effects in polar aprotic solvents like MeCN.

Q. How can researchers reconcile contradictory spectral data (e.g., NMR shifts) for structurally similar trifluoroindoles?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts (e.g., -62 ppm vs. -58 ppm for CF₃ groups) may arise from conformational flexibility or crystal packing. Single-crystal X-ray diffraction resolves ambiguities by correlating solid-state structures with solution-phase data . Redundant NMR experiments (e.g., COSY, NOESY) and variable-temperature studies further clarify dynamic effects .

Data-Driven Insights

- Synthesis Optimization : Iodine catalysis outperforms FeCl₃ or AlCl₃ in trifluoroindole synthesis, with yields increasing from 17% to 98% under optimized conditions .

- Structural Trends : Trifluoromethyl groups at C-3 stabilize indole derivatives against thermal degradation (>200°C), as observed in thermogravimetric analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.